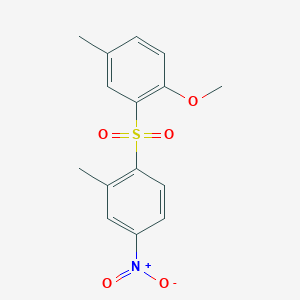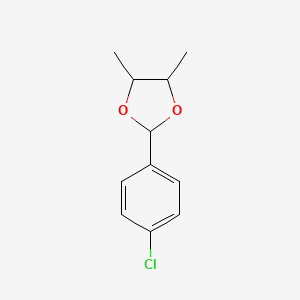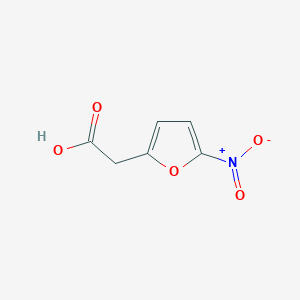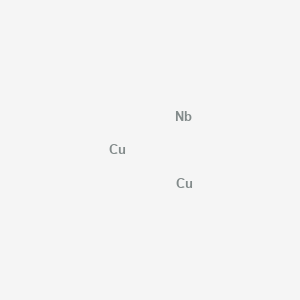
Copper;niobium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper-niobium is a compound that combines the properties of copper and niobium, resulting in a material with unique characteristics. Copper is known for its excellent electrical and thermal conductivity, while niobium is recognized for its superconducting properties and high melting point. The combination of these two elements creates a compound that is highly valuable in various scientific and industrial applications, particularly in the field of superconductivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper-niobium compounds can be synthesized through various methods. One common approach is mechanical alloying, where copper and niobium powders are mixed and subjected to high-energy ball milling. This process creates a homogeneous mixture of the two elements, which can then be heat-treated to form the desired compound .
Industrial Production Methods: In industrial settings, copper-niobium compounds are often produced using the bronze process. This involves drawing niobium filaments in a copper-tin bronze matrix and then reacting them to form a stabilized copper-niobium compound. This method is particularly effective for producing superconducting materials .
Analyse Des Réactions Chimiques
Types of Reactions: Copper-niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, niobium can react with halogens like fluorine, chlorine, bromine, and iodine to form halides .
Common Reagents and Conditions: Common reagents used in these reactions include halogens and acids. For example, niobium reacts vigorously with fluorine to form niobium fluoride under controlled conditions .
Major Products: The major products formed from these reactions include niobium halides and other niobium compounds, which can be used as precursors for further chemical synthesis .
Applications De Recherche Scientifique
Copper-niobium compounds have a wide range of scientific research applications:
Superconductors: Copper-niobium compounds are extensively used in the production of superconducting materials, which are crucial for applications in high-field magnets, nuclear magnetic resonance (NMR) spectroscopy, and particle accelerators
Medical Applications: Copper-niobium compounds are being explored for their potential anticancer
Propriétés
Numéro CAS |
12158-83-7 |
|---|---|
Formule moléculaire |
Cu2Nb |
Poids moléculaire |
220.00 g/mol |
Nom IUPAC |
copper;niobium |
InChI |
InChI=1S/2Cu.Nb |
Clé InChI |
BVSORMQQJSEYOG-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Cu].[Nb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


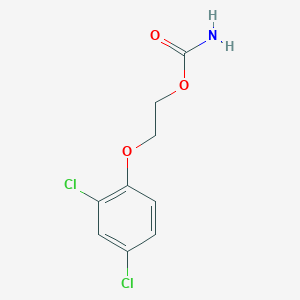

![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14728443.png)
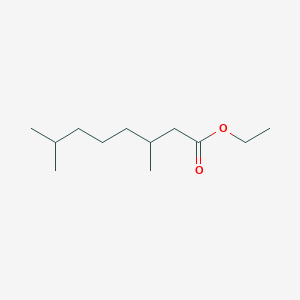


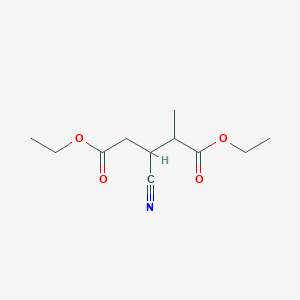
![4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide](/img/structure/B14728462.png)


